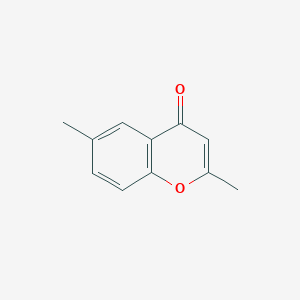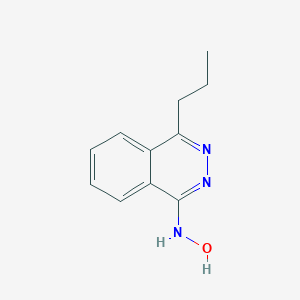
1-Nitroso-4-propyl-2,3-dihydrophthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-4-propyl-2,3-dihydrophthalazine is a chemical compound that has attracted significant attention in recent years due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-Nitroso-4-propyl-2,3-dihydrophthalazine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in oxidative stress and inflammation. Additionally, this compound has been found to activate certain signaling pathways that are involved in cell survival and growth.
Biochemical and Physiological Effects:
1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation, protect neurons from damage, and inhibit the growth of cancer cells. Additionally, 1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to have a positive effect on cardiovascular health and may help to reduce the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Nitroso-4-propyl-2,3-dihydrophthalazine in lab experiments is its potential as a neuroprotective agent. This compound has been found to protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of 1-Nitroso-4-propyl-2,3-dihydrophthalazine can be toxic to cells, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-Nitroso-4-propyl-2,3-dihydrophthalazine. One area of research is the development of new neuroprotective agents based on this compound. Additionally, researchers are exploring the potential of 1-Nitroso-4-propyl-2,3-dihydrophthalazine as a treatment for various types of cancer. Another area of research is the study of the mechanism of action of this compound, which may help to identify new targets for drug development. Finally, researchers are exploring ways to improve the synthesis method of 1-Nitroso-4-propyl-2,3-dihydrophthalazine to make it more efficient and cost-effective.
In conclusion, 1-Nitroso-4-propyl-2,3-dihydrophthalazine is a promising compound that has potential therapeutic applications in neuroprotection and cancer treatment. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its properties.
Méthodes De Synthèse
The synthesis of 1-Nitroso-4-propyl-2,3-dihydrophthalazine involves a multi-step process that begins with the reaction of 4-propyl-2,3-dihydrophthalic anhydride with nitrous acid. This reaction results in the formation of the nitroso compound, which is then reduced to 1-Nitroso-4-propyl-2,3-dihydrophthalazine using a reducing agent such as sodium borohydride. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit a range of potential therapeutic applications. One of the most promising areas of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. Additionally, 1-Nitroso-4-propyl-2,3-dihydrophthalazine has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Propriétés
Numéro CAS |
17045-97-5 |
|---|---|
Formule moléculaire |
C11H13N3O |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-(4-propylphthalazin-1-yl)hydroxylamine |
InChI |
InChI=1S/C11H13N3O/c1-2-5-10-8-6-3-4-7-9(8)11(14-15)13-12-10/h3-4,6-7,15H,2,5H2,1H3,(H,13,14) |
Clé InChI |
GYZZGTRBZPIVKD-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=C2C=CC=CC2=C(NN1)N=O |
SMILES |
CCCC1=NN=C(C2=CC=CC=C21)NO |
SMILES canonique |
CCCC1=NN=C(C2=CC=CC=C21)NO |
Autres numéros CAS |
17045-97-5 |
Synonymes |
1-nitroso-4-propyl-2,3-dihydrophthalazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)


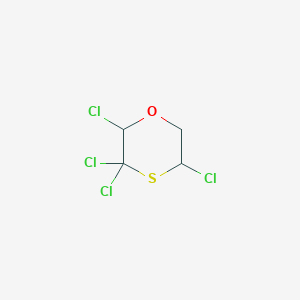
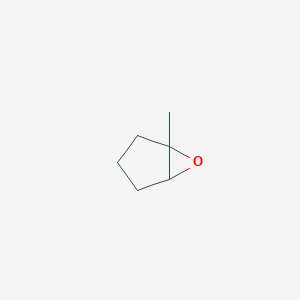
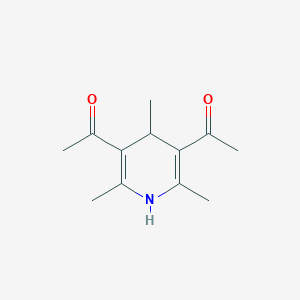
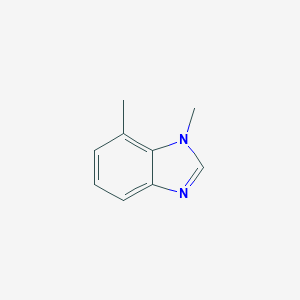

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
